Gpx4-IN-16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H24N4O3S2 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
N-[(1R)-1-(1-benzothiophen-3-yl)-2-(tert-butylamino)-2-oxoethyl]-2-ethynyl-N-[4-(1,3-oxazol-5-yl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C29H24N4O3S2/c1-5-25-31-22(16-38-25)28(35)33(19-12-10-18(11-13-19)23-14-30-17-36-23)26(27(34)32-29(2,3)4)21-15-37-24-9-7-6-8-20(21)24/h1,6-17,26H,2-4H3,(H,32,34)/t26-/m1/s1 |
InChIキー |
NBLAYHIFDLIFHK-AREMUKBSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Gpx4-IN-16: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-16 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation, leading to oxidative stress and ultimately cell death. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in thyroid cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound, with the chemical name 4-[(2E)-3-[2-(2-formylphenoxy)phenyl]-1-oxo-2-propen-1-yl]-benzonitrile, is a potent inhibitor of GPX4. The inhibition of GPX4's enzymatic activity, which involves the reduction of lipid hydroperoxides, leads to their accumulation within cellular membranes. This unchecked lipid peroxidation, in the presence of iron, is the hallmark of ferroptosis. This compound has been shown to reduce GPX4 protein levels, induce the production of reactive oxygen species (ROS), and decrease mitochondrial membrane potential, all of which are characteristic effects of ferroptosis induction.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of GPX4. This leads to a cascade of events culminating in ferroptotic cell death.
Signaling Pathway of this compound Induced Ferroptosis:
Gpx4-IN-16 role in ferroptosis induction
An In-depth Technical Guide on the Role of RSL3 in Ferroptosis Induction
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4 is a primary mechanism for inducing ferroptosis and has emerged as a promising therapeutic strategy, particularly in cancer. While the specific compound "Gpx4-IN-16" is not described in the scientific literature, this guide will focus on a well-characterized and potent GPX4 inhibitor, RAS-selective lethal 3 (RSL3), to provide an in-depth technical overview of GPX4 inhibition-mediated ferroptosis.
RSL3 is a small molecule that induces ferroptosis by directly and irreversibly inactivating GPX4[1][2][3]. This guide will detail the mechanism of action of RSL3, provide quantitative data on its effects, outline experimental protocols for its use, and visualize the key signaling pathways involved.
Mechanism of Action
RSL3 induces ferroptosis primarily through the direct inhibition of GPX4[3]. The chloroacetamide group of RSL3 is thought to covalently bind to the active site of GPX4, thereby inactivating the enzyme[4]. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately results in oxidative damage to the cell membrane and execution of ferroptotic cell death[1][2].
Recent studies suggest that the mechanism of RSL3 may be more complex, potentially involving the inhibition of other antioxidant selenoproteins beyond GPX4[5]. Furthermore, RSL3 has been shown to activate the NF-κB signaling pathway, which plays a role in RSL3-induced ferroptosis in glioblastoma cells[6]. In some cellular contexts, RSL3-induced ferroptosis can also trigger downstream events associated with other cell death pathways, such as the cleavage of pyroptosis-specific gasdermins[7][8].
Quantitative Data
The following tables summarize quantitative data regarding the effects of RSL3 on various cancer cell lines.
Table 1: RSL3-Induced Cell Viability Reduction (IC50 Values)
| Cell Line | Cancer Type | 24h IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | [2] |
| LoVo | Colorectal Cancer | 2.75 | [2] |
| HT29 | Colorectal Cancer | 12.38 | [2] |
Table 2: Effects of RSL3 on Ferroptosis Markers
| Cell Line | Treatment | Effect | Reference |
| HT1080 | 1.0 µM RSL3, 6h | Induction of ferroptosis, perturbed cysteinome | [9] |
| CRC cells | 3 µM RSL3, 24h | Increased intracellular ROS levels, increased cellular labile iron pool, decreased GPX4 expression | [10] |
| HNSCC | 1-5 µM RSL3 | Decreased GPX4 levels, increased HO-1 levels | [11] |
| PCa cells | RSL3 + Ferric Ammonium Citrate (FAC) | Increased mitochondrial ROS, increased lipid peroxidation | [12] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study RSL3-induced ferroptosis.
Cell Viability Assays (CCK-8 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3 (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of RSL3 in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of RSL3. Include a DMSO-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Measurement of Lipid ROS
This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation.
-
Materials:
-
Treated cells
-
C11-BODIPY(581/591) probe
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with RSL3 for the desired time.
-
Incubate the cells with the C11-BODIPY probe.
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in ferroptosis, such as GPX4.
-
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of RSL3-induced ferroptosis and a general experimental workflow.
Caption: RSL3-induced ferroptosis pathway.
Caption: General experimental workflow for studying RSL3-induced ferroptosis.
Conclusion
RSL3 is a powerful tool for inducing ferroptosis through the inhibition of GPX4. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches used to study its activity. The continued investigation of RSL3 and other GPX4 inhibitors is crucial for advancing our understanding of ferroptosis and its therapeutic potential in various diseases, especially cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination RSL3 Treatment Sensitizes Ferroptosis- and EGFR-Inhibition-Resistant HNSCCs to Cetuximab [mdpi.com]
- 12. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-16 and its Interaction with Target Protein GPX4: A Technical Guide
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage. Unlike other glutathione peroxidases, GPX4 can directly reduce lipid hydroperoxides within biological membranes and lipoproteins, a function essential for preventing a specific form of iron-dependent, programmed cell death known as ferroptosis.[1][2][3] The dysregulation of GPX4 and the ferroptosis pathway has been implicated in numerous diseases, including cancer, neurodegeneration, and ischemia-reperfusion injury.[2][4] Consequently, GPX4 has emerged as a compelling therapeutic target, particularly for therapy-resistant cancers that exhibit a dependency on this lipid peroxide repair pathway.[1][5]
This technical guide provides an in-depth overview of the interaction between the small molecule inhibitor Gpx4-IN-16 and its target protein, GPX4. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and signaling pathways that define this interaction.
Core Interaction: this compound and GPX4
This compound is a small molecule inhibitor designed to target Glutathione Peroxidase 4. The primary mechanism of action involves the inhibition of GPX4's enzymatic activity. By neutralizing GPX4, the cell's ability to repair lipid peroxides is compromised. This leads to an accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity, disrupting membrane integrity, and ultimately inducing ferroptotic cell death.[6] Studies show that this compound reduces GPX4 protein levels, induces ROS production, decreases glutathione (GSH) levels, and impairs mitochondrial function in cancer cells.[6] The induction of cell death by this compound can be reversed by the specific ferroptosis inhibitor, Ferrostatin-1, confirming its mechanism of action is via the ferroptosis pathway.[6]
Quantitative Data Presentation
The efficacy of this compound and other representative GPX4 inhibitors has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
Table 1: Cytotoxic Activity (IC50) of this compound in Thyroid Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Nthy-ori-3-1 | Transformed Thyroid Follicular Epithelial | 8.39[6] |
| MDA-T32 | Human Thyroid Cancer | 10.29[6] |
| MDA-T41 | Human Thyroid Cancer | 8.18[6] |
Table 2: Cytotoxic Activity (IC50) of Other Covalent GPX4 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78 | [7] |
| Gpx4-IN-3 | MCF-7 | Human Breast Cancer | 6.9 | [7] |
| Gpx4-IN-3 | HT1080 | Human Fibrosarcoma | 0.15 | [7] |
| Gpx4-IN-5 | Not Specified | Triple-Negative Breast Cancer | 0.12 | [8] |
| Compound 16 | 22Rv1 | Urological Cancer | 1.53 | [9] |
| RSL3 | H9c2 | Cardiomyocyte | ~0.2 (for ~50% viability loss) | [4] |
| ML162 | Not Specified | General GPX4 Inhibitor | Not Specified |[10][11] |
Table 3: Enzymatic Inhibitory Activity of a Dual GPX4/CDK Inhibitor (Compound B9)
| Target | Inhibitor | IC50 (nM) | Notes |
|---|---|---|---|
| GPX4 | Compound B9 | 542.5 ± 0.9 | Enzymatic inhibitory activity.[12] |
| CDK4 | Compound B9 | 191.2 ± 8.7 | Selective inhibition of CDK4.[12] |
| CDK6 | Compound B9 | 68.1 ± 1.4 | Selective inhibition of CDK6.[12] |
Signaling Pathways and Mechanisms of Action
The central pathway involves GPX4's role in mitigating lipid peroxidation, the hallmark of ferroptosis.
GPX4-Mediated Ferroptosis Pathway
GPX4 utilizes reduced glutathione (GSH) as a cofactor to convert toxic phospholipid hydroperoxides (PL-OOH) into non-toxic phospholipid alcohols (PL-OH).[13][14] This enzymatic reaction is the cornerstone of cellular defense against ferroptosis. This compound directly inhibits GPX4, breaking this defensive chain. The resulting accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and cell death.
Caption: this compound inhibits GPX4, preventing the reduction of lipid hydroperoxides and leading to ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the interaction and effects of this compound.
Protocol 1: Cell Viability Assay (MTT-Based)
This assay determines the effect of an inhibitor on cell proliferation and cytotoxicity by measuring metabolic activity.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-16: A Covalent Inhibitor Inducing Ferroptosis for Urological Cancer Therapy
An In-depth Technical Guide on the Biological Function of Gpx4-IN-16
Glutathione (B108866) Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a specific form of iron-dependent cell death known as ferroptosis by reducing lipid hydroperoxides.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for various cancers.[4][5] this compound is a novel small molecule inhibitor that covalently targets GPX4, leading to the induction of ferroptosis and exhibiting significant anti-tumor activity, particularly in urological cancers.[6] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Core Mechanism of Action: Induction of Ferroptosis
This compound functions by directly inhibiting the enzymatic activity of GPX4.[6] This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent lipid peroxidation, a hallmark of ferroptosis.[6][7][8] The process is characterized by a cascade of events including the depletion of glutathione (GSH), an essential cofactor for GPX4, and the accumulation of toxic lipid peroxides in cellular membranes.[4][9]
Quantitative Biological Activity of this compound
The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its biological activity.
| Parameter | Cell Line | Value | Assay Conditions | Reference |
| IC50 | 22Rv1 (Prostate Cancer) | 1.53 µmol/L | 24-hour treatment | [6] |
| Cell Viability Reduction | 22Rv1, C4-2, RM1, T24, 5637 | Significant | 5 µmol/L for 24 hours | [6] |
Signaling Pathway and Experimental Workflow
The biological activity of this compound is centered around the GPX4-regulated ferroptosis pathway. A typical experimental workflow to evaluate such inhibitors involves a series of in vitro assays to confirm target engagement, cellular mechanism, and anti-proliferative effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 µM to 100 µM) for a specified period (e.g., 24 hours).[6][10] Include a vehicle control (DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Incubation: Replace the medium with fresh, compound-free medium and incubate for a period that allows for colony formation (e.g., 10-14 days).
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies and analyze the results to determine the effect of the compound on clonogenicity.[6]
Measurement of Ferroptosis Markers
These assays are used to confirm that cell death induced by this compound occurs via ferroptosis.
-
Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and a key indicator of ferroptosis.
-
Lipid ROS (BODIPY™ 581/591 C11 Assay): This fluorescent probe is used to detect lipid peroxidation in live cells.
-
Intracellular Ferrous Iron (Fe²⁺) and General ROS Detection:
-
Treat cells with this compound.
-
Use specific fluorescent probes for Fe²⁺ and general ROS.
-
Analyze the fluorescence intensity using flow cytometry or a fluorescence plate reader to quantify the levels of intracellular ferrous iron and reactive oxygen species.[6]
-
Conclusion
This compound is a potent and specific covalent inhibitor of GPX4 that induces ferroptosis in cancer cells, particularly those of urological origin.[6] Its mechanism of action, centered on the disruption of lipid hydroperoxide metabolism, offers a promising avenue for the development of novel anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other related compounds targeting the ferroptosis pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4-Regulated Ferroptosis Mediates S100-Induced Experimental Autoimmune Hepatitis Associated with the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gpx4-IN-16: Application Notes and Protocols for In Vitro Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-16 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By directly inhibiting GPX4, this compound induces the accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress and ultimately, ferroptotic cell death. This makes this compound a valuable tool for studying the mechanisms of ferroptosis and exploring its therapeutic potential in various diseases, particularly cancer. These application notes provide detailed protocols for the in vitro use of this compound to induce and study ferroptosis in cancer cell lines.
Data Presentation
The inhibitory activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 22Rv1 | Prostate Cancer | 1.53 | [1] |
| Nthy-ori-3-1 | Transformed Thyroid Follicular Epithelial | 8.39 | [2] |
| MDA-T32 | Thyroid Cancer | 10.29 | [2] |
| MDA-T41 | Thyroid Cancer | 8.18 | [2] |
Signaling Pathway and Mechanism of Action
This compound induces ferroptosis by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to a cascade of intracellular events culminating in cell death.
Figure 1: this compound Mechanism of Action in Ferroptosis Induction.
Experimental Workflow
A typical in vitro experimental workflow to assess the effect of this compound on cancer cells involves several key steps, from cell culture to data analysis.
Figure 2: Experimental Workflow for In Vitro Studies with this compound.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates (96-well for viability, 6-well for other assays)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture plates at a predetermined density. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
Materials:
-
Treated cells in a 6-well plate or flow cytometry tubes
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
After treatment with this compound, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
Western Blot Analysis for GPX4 Expression
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the GPX4 band intensity is expected with this compound treatment.[2] Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Logical Relationship of Ferroptosis Induction
The induction of ferroptosis by this compound is a logical cascade of events initiated by the specific inhibition of its target, GPX4.
Figure 3: Logical Cascade of this compound-Induced Ferroptosis.
References
Application Notes and Protocols: Gpx4-IN-16 for Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] In pancreatic cancer, a malignancy known for its resistance to conventional therapies, GPX4 is often upregulated to counteract high levels of oxidative stress associated with rapid tumor growth.[2] This dependency on GPX4 presents a promising therapeutic window. Inhibition of GPX4 can selectively trigger ferroptosis in cancer cells, offering a novel strategy to overcome treatment resistance.[1]
Gpx4-IN-16 is a novel, potent, and selective inhibitor of GPX4. By covalently binding to and inactivating GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of lipid hydroperoxides and subsequent ferroptotic cell death.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pancreatic cancer xenograft models, based on established methodologies for similar GPX4 inhibitors.
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[2] The System Xc-/Glutathione (GSH)/GPX4 axis is a key pathway in preventing ferroptosis.[1] System Xc- imports cystine, which is then reduced to cysteine, a precursor for the synthesis of GSH. GPX4 utilizes GSH as a cofactor to reduce lipid peroxides.[3] By inhibiting GPX4, this compound directly blocks this protective mechanism, leading to the iron-dependent accumulation of lipid reactive oxygen species (ROS) and ultimately, cell death through ferroptosis.[4]
Caption: GPX4 signaling pathway in ferroptosis.
Quantitative Data: In Vivo Dosages of GPX4 Inhibitors
The following table summarizes reported dosages of various GPX4 inhibitors in preclinical xenograft models. This data can serve as a reference for determining an appropriate starting dose for this compound, which should be further optimized through dose-finding studies.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Reference |
| RSL3 | Head and Neck Cancer (HN3R cells) | Athymic nude mice | 100 mg/kg (in combination) | Intratumoral | [5] |
| RSL3 | Prostate Cancer (TRAMP-C2 cells) | C57BL/6 mice | 40 mg/kg | Intraperitoneal (i.p.) | [6] |
| Wogonin | Pancreatic Cancer | Nude mice | 60 mg/kg | Intraperitoneal (i.p.) | [7] |
Note: The optimal dosage of this compound will depend on its unique pharmacokinetic and pharmacodynamic properties and should be determined empirically.
Experimental Protocols
Protocol 1: Establishment of Pancreatic Cancer Xenografts
This protocol details the procedure for establishing both subcutaneous and orthotopic pancreatic cancer xenografts in immunodeficient mice.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)[2][8]
-
6-8 week old female athymic nude mice[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for orthotopic implantation
Procedure:
-
Cell Culture: Culture pancreatic cancer cells in complete medium until they reach 80-90% confluency (logarithmic growth phase).[2]
-
Cell Harvesting:
-
Wash cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
For orthotopic models, shave and sterilize the left flank.[9]
-
-
Tumor Implantation:
-
Subcutaneous Model: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of the mouse.[2]
-
Orthotopic Model (Ultrasound-Guided): [9][10][11]
-
Position the anesthetized mouse on the imaging platform.
-
Apply ultrasound gel to the left flank.
-
Visualize the pancreas using the ultrasound transducer.
-
Under ultrasound guidance, carefully insert the needle into the pancreas and inject 20 µL of the cell suspension.
-
Observe for the formation of a small bleb within the pancreas to confirm successful injection.
-
Slowly withdraw the needle.
-
-
-
Post-Procedure Monitoring:
-
Monitor the mice for recovery from anesthesia.
-
Provide appropriate post-operative care, including analgesics.
-
Monitor animal weight and overall health daily for the first week and then 2-3 times per week.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wogonin induces ferroptosis in pancreatic cancer cells by inhibiting the Nrf2/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 11. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Gpx4-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Gpx4-IN-9, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), in preclinical in vivo efficacy studies. By inducing ferroptosis, a form of iron-dependent regulated cell death, Gpx4-IN-9 presents a promising therapeutic avenue for cancers reliant on GPX4 for survival, particularly those resistant to conventional therapies.[1][2] This document details the mechanism of action, provides structured quantitative data, and offers meticulous experimental protocols for conducting robust in vivo studies. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding and aid in experimental design.
Mechanism of Action
Gpx4-IN-9 functions by selectively and covalently binding to the GPX4 enzyme, a crucial protector against lipid peroxidation.[2][3] GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols, a process vital for cellular integrity.[4] Inhibition of GPX4 by Gpx4-IN-9 disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent ferroptotic cell death.[1][4] This targeted induction of ferroptosis makes Gpx4-IN-9 a valuable tool for cancer research, especially in models like pancreatic cancer which have demonstrated vulnerability to GPX4 inhibition.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for Gpx4-IN-9. This information is crucial for experimental design, particularly for dose selection.
Table 1: In Vitro Cytotoxicity of Gpx4-IN-9 [1]
| Cell Line | Cancer Type | IC50 (nM) |
| AsPC-1 | Pancreatic | 22 |
| MIA PaCa-2 | Pancreatic | Potent cytotoxicity observed |
| PANC-1 | Pancreatic | Potent cytotoxicity observed |
| BxPC-3 | Pancreatic | Potent cytotoxicity observed |
Table 2: In Vivo Study Parameters for Gpx4-IN-9 [4]
| Parameter | Details |
| Animal Model | Athymic nude mice or NSG mice (6-8 weeks old) |
| Tumor Model | Pancreatic Cancer Xenograft (e.g., MIA PaCa-2, PANC-1) |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Daily |
| Vehicle Formulation | 12.5% DMSO, 30% PEG300, 5% Tween 80, 52.5% saline/PBS |
Experimental Protocols
Preparation of Gpx4-IN-9 Formulation for In Vivo Administration
A common vehicle for administering poorly soluble compounds like Gpx4-IN-9 in vivo is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4]
Materials:
-
Gpx4-IN-9 (also known as Compound A16)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure for a 5 mg/mL Working Solution: [4]
-
Stock Solution: Prepare a 40 mg/mL stock solution of Gpx4-IN-9 in DMSO. For example, dissolve 20 mg of Gpx4-IN-9 in 0.5 mL of DMSO.
-
Working Solution Preparation:
-
To 125 µL of the 40 mg/mL Gpx4-IN-9 stock solution in DMSO, add 300 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 525 µL of sterile saline or PBS to achieve a final volume of 1 mL.
-
Vortex until the solution is a clear, homogenous emulsion.
-
Note: The final concentration of the vehicle components will be approximately 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS. It is recommended to prepare the working solution fresh on the day of use.[5][6]
Pancreatic Cancer Xenograft Mouse Model and Efficacy Study
This protocol outlines the establishment of a pancreatic cancer xenograft model and the subsequent evaluation of Gpx4-IN-9's anti-tumor efficacy.[4]
Materials:
-
Prepared Gpx4-IN-9 formulation (5 mg/mL)
-
Vehicle solution (as prepared above, without Gpx4-IN-9)
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old[2][4]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
Procedure:
-
Xenograft Model Establishment:
-
Harvest pancreatic cancer cells during their logarithmic growth phase.[2]
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[2]
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.5 x length x width².[2][4]
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.[4]
-
Treatment Group: Administer Gpx4-IN-9 at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on each mouse's body weight.[4]
-
Control Group: Administer an equivalent volume of the vehicle solution following the same daily schedule.[4]
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or based on ethical considerations.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the anti-tumor efficacy of Gpx4-IN-9, typically reported as tumor growth inhibition (TGI).
-
Conclusion
Gpx4-IN-9 is a valuable pharmacological tool for inducing ferroptosis and studying its effects in vivo.[7] Its potency against cancer models, particularly pancreatic cancer, makes it a compound of significant interest for preclinical therapeutic development.[1][2] Adherence to the detailed protocols for formulation and in vivo administration outlined in these application notes is essential for obtaining reproducible and reliable data in efficacy studies. Careful monitoring for both efficacy and potential toxicity is crucial for the successful preclinical evaluation of Gpx4-IN-9.
References
Gpx4-IN-16: Application Notes and Protocols for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gpx4-IN-16, a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), for inducing ferroptosis in experimental settings. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a central regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and ferroptotic death. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis. This compound is a small molecule inhibitor of GPX4 that serves as a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in diseases such as cancer.
Mechanism of Action
This compound induces ferroptosis by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to a cascade of events including the depletion of glutathione (GSH), an essential cofactor for GPX4, and the accumulation of lipid peroxides, which damage cellular membranes and execute the ferroptotic cell death program.
Signaling Pathway
The signaling pathway of this compound-induced ferroptosis is centered on the inhibition of the GPX4-GSH axis. The following diagram illustrates the key molecular events.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Design and Data Presentation
A typical experimental workflow for studying the effects of this compound is outlined below. All quantitative data should be summarized in tables for clear comparison.
Experimental Workflow
Caption: A typical experimental workflow for investigating this compound.
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | This compound Concentration | Result | Reference |
| MDA-T32 | Cell Proliferation | IC50 | 10.29 µM | - | [1] |
| MDA-T41 | Cell Proliferation | IC50 | 8.18 µM | - | [1] |
| Nthy-ori-3-1 | Cell Proliferation | IC50 | 8.39 µM | - | [1] |
| MDA-T32 | Ferroptosis Induction | - | 10 µM | Induces ferroptosis | [1] |
| MDA-T32 | Western Blot | - | 0.3 µM | Reduces GPX4 protein levels | [1] |
| MDA-T32 | ROS Production | - | Not specified | Induces ROS production | [1] |
| MDA-T32 | GSH Levels | - | Not specified | Reduces glutathione levels | [1] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound: (CAS: 2644044-43-7)
-
Storage: Store at -20°C as a solid.
-
Solubility: Sparingly soluble in DMSO (1-10 mg/mL). Prepare a stock solution in DMSO and store at -80°C in small aliquots.
-
-
Cell Lines: e.g., MDA-T32, MDA-T41 (human thyroid cancer), or other cell lines of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Ferrostatin-1 (Fer-1): (Optional, as a ferroptosis inhibitor control).
-
Reagents for Cell Viability Assay: e.g., Cell Counting Kit-8 (CCK-8) or MTT.
-
Reagents for Lipid Peroxidation Assay: e.g., C11-BODIPY 581/591.
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: anti-GPX4
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A starting concentration range of 0.1 µM to 50 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known ferroptosis inducer).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 6-well or 12-well) and treat with the desired concentration of this compound (e.g., 10 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a co-treatment group with Ferrostatin-1 to confirm ferroptosis-specific lipid peroxidation.
-
Staining: At the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope.
-
Protocol 3: Western Blot for GPX4 Expression
-
Cell Lysis: After treatment with this compound (e.g., 0.3 µM), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable research tool for inducing and studying ferroptosis. The provided protocols and guidelines offer a framework for designing and executing experiments to investigate the role of GPX4 in various biological processes and disease models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
Application Notes and Protocols for Measuring Lipid ROS with Gpx4-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). GPX4 functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[1][2][3] Inhibition of GPX4 has emerged as a promising therapeutic strategy for certain cancers and other diseases.[3][4]
Gpx4-IN-16 is a representative potent and selective inhibitor of GPX4. By directly or indirectly inactivating GPX4, this compound leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[4][5] These application notes provide detailed protocols for the measurement of lipid ROS in response to treatment with this compound, enabling researchers to quantify its efficacy and elucidate its mechanism of action. The primary techniques covered are the use of the ratiometric fluorescent probe C11-BODIPY™ 581/591 and the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Disclaimer: The following protocols are based on established methods for well-characterized GPX4 inhibitors, such as RSL3 and erastin. While "this compound" is used as a representative inhibitor, optimization for this specific compound may be required.
Signaling Pathway and Experimental Workflow
The inhibition of GPX4 by this compound disrupts the cellular defense against lipid peroxidation, leading to ferroptosis. The following diagrams illustrate the signaling pathway and a general experimental workflow for assessing the impact of this compound on lipid ROS.
Caption: Gpx4-regulated ferroptosis signaling pathway.
Caption: Experimental workflow for lipid ROS detection.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using a GPX4 inhibitor. These tables are provided as templates for presenting experimental results.
Table 1: Lipid ROS Levels Measured by C11-BODIPY™ 581/591 Flow Cytometry
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Green Fluorescence Intensity (Oxidized) | Mean Red Fluorescence Intensity (Reduced) | Green/Red Fluorescence Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 150 | 3000 | 0.05 | 1.0 |
| This compound | 0.1 | 24 | 300 | 2800 | 0.11 | 2.2 |
| This compound | 1 | 24 | 1200 | 1500 | 0.80 | 16.0 |
| This compound | 10 | 24 | 2500 | 800 | 3.13 | 62.6 |
| RSL3 (Positive Control) | 1 | 24 | 2200 | 900 | 2.44 | 48.8 |
| This compound + Ferrostatin-1 | 1 + 1 | 24 | 180 | 2900 | 0.06 | 1.2 |
Table 2: Lipid Peroxidation Measured by TBARS Assay
| Treatment Group | Concentration (µM) | Incubation Time (h) | MDA Concentration (µM) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 1.2 | 1.0 |
| This compound | 0.1 | 24 | 2.5 | 2.1 |
| This compound | 1 | 24 | 8.9 | 7.4 |
| This compound | 10 | 24 | 15.3 | 12.8 |
| Erastin (Positive Control) | 10 | 24 | 12.1 | 10.1 |
| This compound + Vitamin E | 1 + 100 | 24 | 1.8 | 1.5 |
Experimental Protocols
Protocol 1: Lipid ROS Detection by Flow Cytometry using C11-BODIPY™ 581/591
This protocol provides a quantitative method for assessing lipid peroxidation in live cells. The C11-BODIPY™ 581/591 probe is a lipophilic dye that shifts its fluorescence from red to green upon oxidation by lipid peroxides, allowing for ratiometric analysis.[5]
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin or cell scraper
-
Flow cytometer with 488 nm excitation and detectors for green (~510-530 nm) and red (~580-590 nm) emission
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare working solutions of this compound and controls in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different treatments. Include a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Staining:
-
Prepare a 2 µM working solution of C11-BODIPY™ 581/591 in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY™ working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in 500 µL of PBS or FACS buffer (PBS with 2% FBS).
-
Analyze the cells immediately using a flow cytometer.
-
Record both the green (oxidized) and red (reduced) fluorescence intensities.
-
Calculate the ratio of green to red fluorescence for each sample. An increase in this ratio indicates an increase in lipid peroxidation.
-
Protocol 2: Lipid Peroxidation Measurement by TBARS Assay
The TBARS assay is a colorimetric method used to detect malondialdehyde (MDA), a byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored product that can be measured spectrophotometrically.
Materials:
-
Treated cells
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
TBA reagent (0.5% w/v in 20% w/v trichloroacetic acid)
-
MDA standard solution
-
Microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation:
-
After treatment with this compound, harvest the cells and wash them with cold PBS.
-
Lyse the cells in an appropriate volume of cell lysis buffer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
TBARS Reaction:
-
Add 100 µL of the cell lysate supernatant or MDA standard to a microcentrifuge tube.
-
Add 200 µL of the TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3,000 x g for 15 minutes.
-
-
Measurement:
-
Transfer 200 µL of the supernatant from each tube to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the MDA standards.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Logical Framework for Evaluation
The following diagram outlines the logical progression for evaluating the effects of this compound.
Caption: Logical framework for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Ferroptosis in Tumors: Novel Marine-Derived Compounds as Regulators of Lipid Peroxidation and GPX4 Signaling [mdpi.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4-IN-16 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-16 is a diaryl ether derivative that has been identified as an inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2] The inhibition of GPX4 leads to an increase in lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1] Emerging evidence strongly implicates ferroptosis as a significant contributor to the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, small molecule inhibitors of GPX4, such as this compound, represent valuable research tools and potential therapeutic agents for these conditions.
These application notes provide an overview of this compound, its known mechanism of action, and detailed protocols for its proposed application in in vitro and in vivo models of neurodegenerative diseases. While the current experimental data for this compound is derived from cancer cell line studies, its targeted mechanism of action makes it a relevant compound for investigation in the context of neurodegeneration.
This compound: Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Synonyms | Glutathione Peroxidase 4 16, Diaryl ether derivative 16 | [1][2] |
| CAS Number | 2644044-43-7 | |
| Molecular Formula | C₂₃H₁₅NO₃ | |
| Mechanism of Action | Inhibits GPX4 expression, leading to ferroptosis.[1] | [1] |
Quantitative Data
The following table summarizes the in vitro activity of this compound in thyroid cancer cell lines, as reported by Pamarthy et al. (2023). This data provides a baseline for its potency and can be used to guide dose-response studies in neuronal cell models.
| Cell Line | Assay | IC₅₀ (µM) | Notes |
| Nthy-ori-3-1 | Cell Proliferation | 8.39 | Transformed human thyroid follicular epithelial cells |
| MDA-T32 | Cell Proliferation | 10.29 | Human thyroid cancer cells |
| MDA-T41 | Cell Proliferation | 8.18 | Human thyroid cancer cells |
| MDA-T32 | GPX4 Protein Reduction | - | Effective at 0.3 µM |
| MDA-T32 | Ferroptosis Induction | - | Observed at 10 µM (preventable by Ferrostatin-1) |
| MDA-T32 | ROS Production | - | Induced at 10 µM |
| MDA-T32 | Glutathione (GSH) Levels | - | Reduced at 10 µM |
Signaling Pathways and Experimental Workflows
Caption: The GPX4-mediated ferroptosis pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound in neurodegenerative disease models.
Proposed Application in Neurodegenerative Disease Models
Based on its mechanism as a GPX4 inhibitor, this compound can be used to investigate the role of ferroptosis in various neurodegenerative diseases. By inducing ferroptosis through GPX4 inhibition, researchers can study the downstream pathological events and evaluate the neuroprotective effects of other therapeutic agents.
Alzheimer's Disease (AD) Models
Rationale: Ferroptosis is implicated in AD pathogenesis, with evidence of iron accumulation and lipid peroxidation in the brains of AD patients.
-
In Vitro Model: Amyloid-beta (Aβ)-treated neuronal cell lines (e.g., SH-SY5Y, HT22) or primary cortical neurons.
-
In Vivo Model: Transgenic mouse models of AD, such as 5xFAD or APP/PS1 mice.
Parkinson's Disease (PD) Models
Rationale: The loss of dopaminergic neurons in the substantia nigra in PD is associated with iron accumulation and oxidative stress, hallmarks of ferroptosis.
-
In Vitro Model: MPP+ or 6-OHDA-treated dopaminergic neuronal cell lines (e.g., SH-SY5Y, PC12) or primary midbrain neurons.
-
In Vivo Model: MPTP or 6-OHDA-induced mouse or rat models of PD.
Huntington's Disease (HD) Models
Rationale: Mutant huntingtin protein can induce mitochondrial dysfunction and increase oxidative stress, creating a vulnerable environment for ferroptosis.
-
In Vitro Model: Neuronal cells (e.g., STHdhQ7/Q111 striatal cells) expressing mutant huntingtin.
-
In Vivo Model: Transgenic mouse models of HD, such as R6/2 or zQ175 mice.
Experimental Protocols
In Vitro Protocol: Induction of Ferroptosis in Neuronal Cells
Objective: To determine the effective concentration of this compound for inducing ferroptosis in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, for control)
-
MTT or LDH assay kit for cell viability
-
C11-BODIPY 581/591 for lipid ROS measurement
-
GSH/GSSG-Glo™ Assay kit for glutathione measurement
-
Antibodies for Western blotting (anti-GPX4, anti-beta-actin)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays and 6-well plates for Western blotting and other assays, and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium (e.g., 0.1, 1, 5, 10, 20 µM).
-
For control experiments, co-treat cells with this compound and Ferrostatin-1 (e.g., 1 µM).
-
Treat cells for 24-48 hours.
-
-
Cell Viability Assay:
-
Perform MTT or LDH assay according to the manufacturer's instructions to determine the IC₅₀ of this compound.
-
-
Measurement of Lipid ROS:
-
Treat cells with this compound at a concentration near the IC₅₀.
-
Load cells with C11-BODIPY 581/591 (e.g., 2 µM) for 30 minutes.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
-
Measurement of Glutathione Levels:
-
Lyse the treated cells and measure GSH and GSSG levels using the GSH/GSSG-Glo™ Assay kit.
-
-
Western Blotting for GPX4 Expression:
-
Lyse the treated cells and perform Western blotting to assess the levels of GPX4 protein. Use beta-actin as a loading control.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Alzheimer's Disease
Objective: To investigate the in vivo effects of this compound on AD-like pathology and cognitive function in a 5xFAD mouse model.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline)
-
Morris Water Maze or other behavioral testing apparatus
-
Equipment for tissue collection and processing (histology, Western blotting, ELISA)
Procedure:
-
Animal Grouping and Drug Administration:
-
Divide mice into groups: Wild-type + Vehicle, 5xFAD + Vehicle, 5xFAD + this compound (different doses).
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) for a specified period (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Perform the Morris Water Maze test during the final week of treatment to assess spatial learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Histopathology: Perform immunohistochemistry on brain sections to detect Aβ plaques (using anti-Aβ antibodies like 6E10) and neuronal loss (e.g., NeuN staining).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ₄₀ and Aβ₄₂ by ELISA, and assess markers of ferroptosis (lipid peroxidation, GSH levels, GPX4 expression) as described in the in vitro protocol.
-
Expected Outcomes and Interpretation
| Model | Expected Outcome with this compound Treatment | Interpretation |
| In Vitro Neuronal Cells | Decreased cell viability, increased lipid ROS, decreased GSH, reduced GPX4 expression. | Confirms this compound induces ferroptosis in neuronal cells. |
| AD Mouse Model | Exacerbation of cognitive deficits, increased neuronal loss, and potentially increased Aβ pathology. | Suggests that inhibition of GPX4 and induction of ferroptosis contribute to AD pathogenesis. |
| PD Mouse Model | Increased loss of dopaminergic neurons, worsened motor deficits. | Implicates ferroptosis in the neurodegenerative process of Parkinson's disease. |
| HD Mouse Model | Accelerated disease progression, increased striatal atrophy. | Highlights the potential role of ferroptosis in Huntington's disease pathology. |
Conclusion
This compound is a valuable tool for studying the role of GPX4 and ferroptosis in cellular processes. While its application in neurodegenerative disease models is still exploratory, the provided protocols offer a framework for researchers to investigate its potential effects. The ability to specifically inhibit GPX4 and induce ferroptosis will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying neurodegeneration and may aid in the development of novel therapeutic strategies.
Disclaimer: this compound is for research use only and not for human or veterinary use. Researchers should handle the compound with appropriate safety precautions. The proposed protocols are for guidance and should be optimized for specific experimental conditions.
References
Application Notes and Protocols for Gpx4-IN-16 in the Study of Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired or intrinsic resistance to standard-of-care chemotherapeutics and targeted agents is a primary obstacle in oncology. A growing body of evidence implicates cellular defense mechanisms against oxidative stress in the survival of drug-resistant cancer cells. One such critical mechanism is the glutathione (B108866) peroxidase 4 (GPX4)-mediated suppression of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Upregulation of GPX4 has been observed in various drug-resistant cancers, making it a compelling target for therapeutic intervention.[1][2][3][4][5][6]
Gpx4-IN-16 is an inhibitor of glutathione peroxidase 4.[7] It has been shown to inhibit the proliferation of cancer cells and induce ferroptosis.[7] By directly targeting GPX4, this compound offers a promising tool to investigate the role of ferroptosis in drug-resistant cancer models and to explore its potential in overcoming therapeutic resistance. These application notes provide a comprehensive guide to utilizing this compound for studying drug-resistant cancers, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of GPX4. GPX4 is a unique antioxidant enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the iron-dependent accumulation of lipid reactive oxygen species (ROS) that drives ferroptosis.[1][2] Inhibition of GPX4 by this compound disrupts this protective mechanism, leading to a cascade of events culminating in ferroptotic cell death. This process can be prevented by the ferroptosis inhibitor ferrostatin-1.[7] In MDA-T32 human thyroid cancer cells, this compound has been shown to reduce GPX4 protein levels, induce the production of ROS, and decrease levels of reduced glutathione (GSH).[7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. It is important to note that the drug-resistance status of these specific cell lines was not detailed in the source.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Human Thyroid Cancer | 10.29 | [7] |
| MDA-T41 | Human Thyroid Cancer | 8.18 | [7] |
| Nthy-ori-3-1 | Transformed Thyroid Epithelial | 8.39 | [7] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in drug-resistant cancer research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Establishment and Characterization of Drug-Resistant Cancer Cell Lines
Objective: To generate drug-resistant cancer cell lines for subsequent testing with this compound.
Materials:
-
Parental cancer cell line of interest
-
Standard chemotherapeutic agent (e.g., cisplatin, doxorubicin, paclitaxel)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting kit (e.g., CCK-8) or MTT reagent
-
96-well plates
-
Antibodies for western blotting (e.g., anti-GPX4, anti-actin)
Procedure:
-
Determine the IC50 of the parental cell line: Culture the parental cells and determine the IC50 of the chosen chemotherapeutic agent using a standard cell viability assay.
-
Initiate drug treatment: Treat the parental cells with a low concentration of the chemotherapeutic agent (e.g., 1/10th of the IC50).[8]
-
Dose escalation: Gradually increase the concentration of the chemotherapeutic agent in the culture medium over several weeks to months.[9] Allow the cells to recover and repopulate between dose escalations.
-
Confirmation of resistance: Once the cells can tolerate significantly higher concentrations of the drug, perform a cell viability assay to determine the new IC50. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[9]
-
Characterize the resistant phenotype:
-
Western Blot: Compare the protein expression levels of GPX4 in the parental and resistant cell lines.
-
Clonogenic Assay: Assess the long-term proliferative capacity of the resistant cells in the presence of the chemotherapeutic agent.
-
Protocol 2: Determining the IC50 of this compound in Drug-Resistant vs. Parental Cell Lines
Objective: To assess the cytotoxic effect of this compound on both parental and drug-resistant cancer cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and drug-resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium.
-
Treatment: Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for both cell lines.
Protocol 3: Assessment of Ferroptosis Induction
Objective: To confirm that this compound induces cell death via ferroptosis.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
-
Reduced glutathione (GSH) assay kit
Procedure:
-
Lipid ROS Measurement:
-
Treat cells with this compound in the presence or absence of ferrostatin-1.
-
After the desired incubation time, stain the cells with C11-BODIPY 581/591.
-
Analyze the fluorescence shift by flow cytometry or visualize under a fluorescence microscope to detect lipid peroxidation.
-
-
GSH Depletion Assay:
-
Treat cells with this compound for various time points.
-
Lyse the cells and measure the intracellular GSH levels using a commercially available kit according to the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Treat cells with this compound.
-
Prepare cell lysates and perform western blotting to assess the protein levels of GPX4 and other markers of ferroptosis (e.g., ACSL4).
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of ferroptosis in drug-resistant cancers. The protocols outlined above provide a starting point for researchers to explore the potential of targeting GPX4 to overcome therapeutic resistance. Further studies are warranted to evaluate the efficacy of this compound in a broader range of drug-resistant cancer models and to explore its potential for synergistic combinations with existing anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gpx4-IN-16 solubility and stability issues
Welcome to the technical support center for Gpx4-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this potent Glutathione Peroxidase 4 (GPX4) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[1] Its primary mechanism of action is the induction of ferroptosis, a form of iron-dependent regulated cell death, by inhibiting GPX4's ability to reduce lipid hydroperoxides.[2] This leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in DMSO at a concentration of 1-10 mg/mL.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.[3]
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are crucial for maintaining the integrity of this compound. For long-term storage, the solid powder form of this compound should be stored at -20°C.[1] DMSO stock solutions can be stored at -80°C for extended periods. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: What is the expected stability of this compound in cell culture media?
The stability of many small molecule inhibitors in aqueous cell culture media can be limited.[4] It is strongly recommended to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments (e.g., >24 hours), consider replenishing the media with a freshly diluted compound to ensure consistent exposure.[4]
Q5: How do I confirm that the cell death I'm observing is indeed ferroptosis?
To confirm that this compound is inducing ferroptosis, you should perform rescue experiments with known inhibitors of ferroptosis. Co-treatment with an iron chelator, such as Deferoxamine (DFO), or a lipophilic antioxidant, like Ferrostatin-1, should significantly reduce the cell death induced by this compound.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient energy to break up compound aggregates. | Use an ultrasonic bath or a probe sonicator to aid dissolution. Gentle warming to 37°C can also be beneficial.[5] |
| Precipitation is observed when diluting the DMSO stock in aqueous media. | The compound has low aqueous solubility and is "crashing out" of the solution. | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before adding to the aqueous buffer. Ensure the final DMSO concentration in the aqueous solution is low (e.g., <0.5%) to minimize precipitation and avoid cell toxicity.[5][6] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations or degradation of the compound. | Always ensure the DMSO stock solution is clear and free of any visible particulates before use. Prepare fresh working solutions for each experiment from a properly stored stock solution.[3][5] |
| No cellular activity (e.g., no cell death) is observed. | 1. The cell line used may be resistant to ferroptosis. 2. The concentration used may be too low. 3. The compound may have degraded. | 1. Use a positive control cell line known to be sensitive to GPX4 inhibition. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 3. Prepare fresh working solutions immediately before use. |
| High variability between replicates. | Inconsistent compound concentration due to uneven distribution or precipitation in the media. | Ensure thorough mixing of the final working solution before adding it to the cell culture plates. Visually inspect the media for any signs of precipitation. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | 1-10 mg/mL | [1] |
Biological Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| Nthy-ori-3-1 | Transformed thyroid follicular epithelial | 8.39 | [1] |
| MDA-T32 | Human thyroid cancer | 10.29 | [1] |
| MDA-T41 | Human thyroid cancer | 8.18 | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Cell Viability Assay
This protocol is for determining the dose-response of a cell line to this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium by diluting your DMSO stock. Perform serial dilutions to create a range of concentrations. For rescue experiments, also prepare a 2X stock of a ferroptosis inhibitor (e.g., Ferrostatin-1 at 2 µM).
-
Treatment: Remove the old medium from the cells and add the 2X compound solutions. For rescue experiments, add the 2X ferroptosis inhibitor solution alongside the 2X this compound solution. Include appropriate vehicle controls (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time (e.g., 24-48 hours).
-
Viability Measurement: After incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
Visualizations
Caption: GPX4 signaling pathway in the context of ferroptosis and its inhibition by this compound.
References
Technical Support Center: Troubleshooting Lipid Peroxidation Assays with Gpx4-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gpx4-IN-9 in lipid peroxidation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gpx4-IN-9?
Gpx4-IN-9, also known as Compound A16, is a potent and specific covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2][3][4][5] GPX4 is a crucial enzyme that protects cells from a form of iron-dependent programmed cell death called ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, a process requiring glutathione (GSH) as a cofactor.[1][6][7] By irreversibly binding to the selenocysteine (B57510) residue in the active site of GPX4, Gpx4-IN-9 inactivates the enzyme.[6] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), resulting in membrane damage and ultimately inducing ferroptosis.[1][2][3][8]
Q2: How do I determine the optimal concentration of Gpx4-IN-9 for my experiments?
The optimal concentration of Gpx4-IN-9 is highly dependent on the cell line being used.[8][9] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell model.[8][10] A good starting range for many GPX4 inhibitors is between 10 nM and 10 µM.[8]
Q3: How can I confirm that the cell death observed is ferroptosis?
To confirm that Gpx4-IN-9 is inducing ferroptosis, you should perform rescue experiments with known inhibitors of this pathway.[10] Co-treatment with iron chelators, such as deferoxamine (B1203445) (DFO), or lipid-soluble antioxidants, like Ferrostatin-1 (Fer-1), should significantly reduce the cell death induced by Gpx4-IN-9.[10][11] If these inhibitors do not rescue the phenotype, it may suggest an off-target effect or a different cell death mechanism.[11]
Q4: What are the recommended storage and handling conditions for Gpx4-IN-9?
For long-term storage, Gpx4-IN-9 powder should be stored at -20°C for up to 3 years.[9] Stock solutions prepared in a suitable solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][9] It is advisable to prepare fresh working dilutions for each experiment to avoid degradation.[10]
Troubleshooting Guides
Problem 1: I am not observing an increase in lipid peroxidation or cell death after treating my cells with Gpx4-IN-9.
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Resistance | Not all cell lines are equally susceptible to ferroptosis.[9] Some may have compensatory antioxidant systems.[10] Confirm that your chosen cell line is known to be sensitive to GPX4 inhibition. If not, consider using a different, more sensitive cell line. |
| Suboptimal Gpx4-IN-9 Concentration | The concentration of Gpx4-IN-9 may be too low for your specific cell line.[8] Perform a dose-response curve to determine the optimal effective concentration.[10] |
| Incorrect Incubation Time | The incubation time may be too short to induce a measurable effect. Conduct a time-course experiment (e.g., 6-24 hours) to identify the optimal treatment duration.[9] |
| Compound Instability or Poor Solubility | Gpx4-IN-9 may have degraded or not been fully dissolved.[9] Ensure proper storage conditions are met.[10] Prepare fresh working solutions from a properly dissolved stock in DMSO for each experiment. The final DMSO concentration should typically be below 0.5%.[10] |
| Presence of Antioxidants in Media | Antioxidants present in the cell culture medium, such as those in fetal bovine serum (FBS), can interfere with the induction of lipid peroxidation.[9] Consider using a serum-free or reduced-serum medium during the Gpx4-IN-9 treatment.[9] |
| Assay Sensitivity | The chosen lipid peroxidation assay may not be sensitive enough. Fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays like the TBARS assay.[9] |
Problem 2: My TBARS assay results show high background or are inconsistent.
| Possible Cause | Troubleshooting Suggestion |
| Sample Preparation and Storage | Improper handling can lead to artificial oxidation. Prepare samples on ice and store them at -80°C. Avoid repeated freeze-thaw cycles.[9] |
| Inconsistent Reaction Conditions | The incubation time and temperature for the reaction with thiobarbituric acid (TBA) are critical. A common protocol involves heating at 95°C for 60 minutes.[9] Ensure these parameters are consistent across all samples. |
| Interference from Sample Components | The TBARS assay is known for its potential for non-specific signals from various biological molecules.[12][13] Consider using a more specific method for measuring lipid peroxidation, such as HPLC-based detection of malondialdehyde (MDA) or the use of fluorescent probes.[14] |
| Lack of a Positive Control | Without a positive control, it is difficult to validate the assay procedure. Always include a positive control, such as cells treated with a known inducer of lipid peroxidation like RSL3 or hydrogen peroxide (H₂O₂).[9] |
Problem 3: I am having issues with my C11-BODIPY flow cytometry assay.
| Possible Cause | Troubleshooting Suggestion |
| Improper Gating Strategy | Incorrect gating can lead to inaccurate results. Ensure your gating strategy includes single, live cells before analyzing the C11-BODIPY signal.[9] |
| Incorrect Fluorescence Channels | C11-BODIPY fluoresces in both green (oxidized) and red (reduced) channels. Ensure you are measuring the fluorescence shift from red to green, which indicates lipid peroxidation.[1][8] |
| Probe Concentration and Incubation | The probe concentration or incubation time may be suboptimal. Titrate the C11-BODIPY concentration (a common range is 1-10 µM) and optimize the incubation time (typically 30-60 minutes).[3][8] |
| Cell Harvesting Technique | Harsh cell harvesting methods can induce artificial lipid peroxidation. Use gentle techniques, such as a cell scraper instead of trypsin, if possible.[9] |
Quantitative Data Summary
While specific IC50 values for Gpx4-IN-9 are not extensively published, the following table provides reference IC50 values for other well-characterized GPX4 inhibitors to guide experimental design.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.02 | [10] |
| RSL3 | 786-O | Renal Cell Carcinoma | ~0.1 | [10] |
| RSL3 | A549 | Lung Carcinoma | >10 | [10] |
| ML162 | A549 | Lung Carcinoma | ~0.5 (as RSL3) | [15] |
Note: This table is for illustrative purposes. The IC50 for Gpx4-IN-9 should be determined experimentally for your specific cell line.[10]
Experimental Protocols
Protocol 1: Measurement of Lipid Peroxidation using C11-BODIPY 581/591 Staining and Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.[9]
-
Gpx4-IN-9 Treatment: Prepare a stock solution of Gpx4-IN-9 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration. Treat the cells for the desired amount of time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., RSL3).[9]
-
C11-BODIPY Staining:
-
Prepare a 2 mM stock solution of C11-BODIPY 581/591 in DMSO.[9]
-
Towards the end of the Gpx4-IN-9 treatment, dilute the C11-BODIPY stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM.[3][8]
-
Remove the medium from the cells and wash once with PBS.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3][8]
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.[9]
-
Harvest the cells using a gentle method (e.g., cell scraper or Accutase).[9]
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).[9]
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from the red channel (e.g., PE) to the green channel (e.g., FITC), which indicates lipid peroxidation.[1]
-
Protocol 2: TBARS Assay for Lipid Peroxidation
-
Sample Preparation: After treatment with Gpx4-IN-9, harvest the cells and wash with cold PBS.[9] Lyse the cells and store the lysate at -80°C if not used immediately.[9]
-
Standard Curve Preparation: Prepare a standard curve using malondialdehyde (MDA) or a suitable equivalent.
-
TBARS Reaction:
-
Measurement:
-
Data Analysis: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.[9]
Visualizations
Caption: Gpx4-IN-9 inhibits GPX4, leading to the accumulation of lipid peroxides and inducing ferroptosis.
Caption: Experimental workflow for measuring lipid peroxidation after Gpx4-IN-9 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Gpx4-IN-16 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Gpx4-IN-16 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] Its primary on-target effect is the induction of ferroptosis, a form of iron-dependent regulated cell death, by inhibiting GPX4's ability to reduce lipid peroxides.[2] This leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death.[3]
Q2: What are potential off-target effects of small molecule GPX4 inhibitors?
While newer generations of GPX4 inhibitors are designed for higher selectivity, off-target effects remain a possibility and can complicate experimental interpretation.[4] For instance, some first-generation GPX4 inhibitors, such as RSL3 and ML162, have been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1).[3] Off-target effects can lead to cytotoxicity that is independent of GPX4 inhibition and ferroptosis.
Q3: How can I determine if the cellular effects I observe are due to on-target GPX4 inhibition by this compound?
Distinguishing between on-target and off-target effects is crucial for validating experimental findings. The following strategies are recommended:
-
Rescue Experiments: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis. Therefore, the cytotoxic effects of this compound should be significantly reversed by co-treatment with a known ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1).[3]
-
Use of Structurally Distinct Inhibitors: Employing another potent and selective GPX4 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to GPX4 inhibition and not a unique off-target effect of this compound.[5][6]
-
GPX4 Overexpression/Knockdown: Overexpressing GPX4 should confer resistance to this compound-induced cell death, while knocking down GPX4 should sensitize cells to the compound.[2]
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound as a negative control can provide strong evidence for an on-target mechanism.[3]
Troubleshooting Guide
Problem 1: I am observing cell death with this compound, but it is not rescued by Ferrostatin-1.
If Ferrostatin-1 fails to rescue the observed cytotoxicity, it may indicate that cell death is occurring through a non-ferroptotic mechanism, potentially due to off-target effects of this compound.
-
Suggested Action 1: Assess Markers for Other Cell Death Pathways. Use assays to detect markers of apoptosis (e.g., caspase activation) or necroptosis (e.g., MLKL phosphorylation) to determine if an alternative cell death pathway is being triggered.[3]
-
Suggested Action 2: Perform a Dose-Response Analysis. Determine the concentration range at which this compound induces ferroptosis versus potential off-target cytotoxicity. It is possible that off-target effects only manifest at higher concentrations.
-
Suggested Action 3: Conduct a Washout Experiment. A washout experiment can help determine the reversibility of the compound's effects. If the cellular phenotype persists long after the compound is removed, it might suggest irreversible off-target binding.[7]
Problem 2: My results with this compound are inconsistent across different cell lines.
Cellular context plays a significant role in the response to GPX4 inhibition. Inconsistent results may be due to intrinsic differences between cell lines.
-
Suggested Action 1: Characterize GPX4 Expression Levels. Assess the basal expression level of GPX4 in your panel of cell lines. Cells with lower GPX4 expression may be more sensitive to inhibition.[8]
-
Suggested Action 2: Evaluate the Cellular Redox State. The baseline levels of antioxidants and ROS can influence a cell's susceptibility to ferroptosis. Consider measuring cellular glutathione (GSH) levels.[2]
-
Suggested Action 3: Check for Expression of Resistance Factors. Some cell lines may express higher levels of ferroptosis suppressor proteins, such as FSP1 (Ferroptosis Suppressor Protein 1).[9]
Quantitative Data Summary
The following table summarizes the activity of well-characterized GPX4 inhibitors. While specific data for this compound is not publicly available, this table provides a reference for the expected potency and selectivity of potent GPX4 inhibitors.
| Compound | Target | IC50 / EC50 | Off-Target Example | Reference |
| RSL3 | GPX4 | Low nM range | Thioredoxin Reductase (TXNRD1) | [3][10] |
| ML210 | GPX4 | Low nM range | Markedly lower proteome reactivity compared to RSL3 | [5] |
| A16 | GPX4 | Potent cell toxicity | Superior selectivity compared to ML210 and ML162 | [6] |
Experimental Protocols
Protocol 1: Ferroptosis Rescue Experiment
This protocol outlines the general steps for a rescue experiment to confirm on-target GPX4 inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Pre-treatment with Ferroptosis Inhibitor: Pre-treat cells with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours.
-
Treatment with this compound: Add this compound at various concentrations to both the pre-treated and non-pre-treated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the ferroptosis inhibitor. A significant increase in viability in the co-treated wells indicates on-target ferroptosis induction.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps to determine if the effects of this compound are reversible.[7]
-
Cell Seeding and Treatment: Seed cells and treat with this compound for a specific period (e.g., 24 hours).
-
Washout: After the treatment period, remove the media containing this compound. Wash the cells gently with sterile PBS two to three times.
-
Add Fresh Media: Add fresh, compound-free media to the cells.
-
Recovery Period: Allow the cells to recover for various time points (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: Assess cell viability, proliferation, or other relevant phenotypes at each recovery time point to determine if the cells can recover from the initial treatment.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting a novel inducible GPX4 alternative isoform to alleviate ferroptosis and treat metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepstatina.com [pepstatina.com]
Technical Support Center: Cell Line-Specific Responses to Gpx4-IN-16 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, protecting cells from a form of iron-dependent programmed cell death called ferroptosis.[1] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately induces ferroptosis.[2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
Cell line-specific responses to this compound are common and can be attributed to several factors:
-
Endogenous GPX4 Expression: Cell lines with lower basal levels of GPX4 may be inherently more susceptible to its inhibition.[3]
-
Alternative Antioxidant Systems: Some cell lines can compensate for GPX4 inhibition by upregulating other antioxidant pathways, such as Ferroptosis Suppressor Protein 1 (FSP1) or the Nrf2 pathway.
-
Lipid Metabolism: The composition of cellular membranes, particularly the abundance of polyunsaturated fatty acids (PUFAs), can influence a cell's susceptibility to lipid peroxidation and, consequently, ferroptosis.
-
Iron Metabolism: Intracellular labile iron levels are critical for the Fenton reaction that drives lipid peroxidation.[4] Differences in iron handling can therefore affect sensitivity.
Q3: How can I confirm that the cell death observed with this compound treatment is indeed ferroptosis?
To confirm ferroptosis as the mechanism of cell death, you can perform rescue experiments. Co-treatment of your cells with this compound and a known ferroptosis inhibitor, such as Ferrostatin-1 (a lipophilic antioxidant) or Deferoxamine (an iron chelator), should significantly reduce the observed cell death.[2][3] If cell viability is restored, it strongly indicates that the cell death is occurring through ferroptosis.
Q4: What are the optimal storage and handling conditions for this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh working solutions from the stock to ensure compound stability and potency.[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no induction of cell death | 1. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to GPX4 inhibition. 2. Suboptimal drug concentration or treatment duration: The concentration of this compound or the incubation time may be insufficient. 3. Compound degradation: Improper storage or handling of this compound can lead to loss of activity. 4. Presence of antioxidants in media: Components in the cell culture media (e.g., in fetal bovine serum) can interfere with ferroptosis induction. | 1. Profile your cell line: Perform a dose-response curve to determine the EC50 of this compound. Consider using a cell line known to be sensitive as a positive control. Analyze the expression levels of GPX4, FSP1, and key Nrf2 target genes. 2. Optimize experimental conditions: Conduct a time-course experiment (e.g., 12, 24, 48 hours) and test a range of this compound concentrations. 3. Ensure proper handling: Prepare fresh working solutions for each experiment and store stock solutions as recommended. 4. Modify culture conditions: Consider using a serum-free or reduced-serum medium during the experiment. |
| High background in lipid peroxidation assays (e.g., C11-BODIPY) | 1. Autofluorescence: Some cell types exhibit high natural fluorescence. 2. Probe concentration too high: Excessive C11-BODIPY can lead to non-specific staining. 3. General ROS vs. lipid peroxidation: The C11-BODIPY probe can be oxidized by general ROS, not just lipid peroxides. | 1. Include unstained controls: Always run an unstained cell sample to determine the baseline autofluorescence. 2. Titrate the probe: Perform a titration to find the optimal, lowest effective concentration of C11-BODIPY for your cell line. 3. Use specific inhibitors: Co-treat with Ferrostatin-1 to confirm that the observed signal is due to lipid peroxidation. |
| Variability in Western blot results for GPX4 | 1. Low protein expression: GPX4 may be expressed at low levels in your cell line. 2. Inefficient protein extraction or transfer: Suboptimal lysis buffers or transfer conditions can lead to poor results. 3. Antibody issues: The primary antibody may not be specific or used at the correct dilution. | 1. Load more protein: Increase the amount of total protein loaded onto the gel. 2. Optimize protocols: Use a robust lysis buffer and ensure complete transfer to the membrane. A positive control cell lysate can validate the protocol. 3. Validate your antibody: Use a well-characterized antibody for GPX4 and optimize the dilution. Refer to manufacturer's datasheets for recommended conditions.[5] |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| Nthy-ori-3-1 | Transformed human thyroid follicular epithelial | 8.39 |
| MDA-T32 | Human thyroid cancer | 10.29 |
| MDA-T41 | Human thyroid cancer | 8.18 |
| (Data sourced from Cayman Chemical product information)[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with this compound using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with this compound for the desired time. Include appropriate controls.
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO.
-
After treatment, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Dilute the C11-BODIPY stock solution in serum-free medium or HBSS to a final working concentration (typically 1-5 µM, should be optimized for the cell line).
-
Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS or HBSS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.
Protocol 3: Western Blotting for GPX4
This protocol details the detection of GPX4 protein levels by Western blotting.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired duration.
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
Visualizations
Caption: The central role of GPX4 in preventing ferroptosis and its inhibition by this compound.
Caption: A general experimental workflow for assessing the effects of this compound on cancer cell lines.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 5. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of Ferroptosis Induction: Gpx4-IN-16 vs. RSL3
For researchers, scientists, and drug development professionals navigating the burgeoning field of ferroptosis, the selection of appropriate chemical inducers is paramount. This guide provides an objective comparison of two prominent direct inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), Gpx4-IN-16 and RSL3, to aid in the rational design of experiments and the advancement of therapeutic strategies targeting this unique form of regulated cell death.
Ferroptosis, an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy and for understanding various pathological conditions. At the heart of this process lies GPX4, the crucial enzyme responsible for detoxifying lipid hydroperoxides. Both this compound and RSL3 function by directly inhibiting GPX4, thereby triggering the ferroptotic cascade. However, nuances in their potency, and potentially their specificity, warrant a detailed comparison.
Mechanism of Action: Direct Engagement of the Central Ferroptosis Regulator
Both this compound and RSL3 are classified as Class II ferroptosis inducers, signifying their direct covalent binding to and inactivation of GPX4.[1][2][3] This mode of action bypasses the need for depleting glutathione (GSH), a necessary cofactor for GPX4, which is the mechanism of Class I inducers like erastin.[1][3] By directly targeting the enzymatic core of the primary defense against lipid peroxidation, these compounds offer a potent and direct means of initiating ferroptosis.
Recent studies, however, suggest that the mechanism of RSL3 might be more complex than initially understood. Some evidence indicates that RSL3 may also inhibit other selenoproteins, notably thioredoxin reductase 1 (TXNRD1), which could contribute to its overall cellular effects.[4][5] In contrast, this compound is presented as a more selective inhibitor of GPX4.[6][7]
The inhibition of GPX4 by either compound leads to a rapid build-up of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity. This uncontrolled lipid peroxidation damages cellular membranes, ultimately leading to cell death.[8][9] The process is characteristically iron-dependent and can be rescued by iron chelators or lipid-soluble antioxidants like ferrostatin-1.[4][7]
Quantitative Performance: A Comparative Analysis
Direct head-to-head studies comparing the potency of this compound and RSL3 across a wide range of cell lines are limited. However, available data from independent studies provide valuable insights into their relative efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Nthy-ori-3-1 | Transformed Thyroid Follicular Epithelial | 8.39 | [7] |
| MDA-T32 | Thyroid Cancer | 10.29 | [7] | |
| MDA-T41 | Thyroid Cancer | 8.18 | [7] | |
| AsPC-1 | Pancreatic Cancer | 0.022 | [6] | |
| RSL3 | H9c2 | Cardiomyoblast | ~0.2 (for 50% viability decrease) | [10][11] |
| A549 | Lung Cancer | ~0.5 | [4] |
Note: The IC50 values listed above are from different studies and experimental conditions, thus direct comparison should be made with caution. The data suggests that this compound exhibits high potency, particularly in pancreatic cancer cells.
Signaling Pathways and Experimental Workflow
The induction of ferroptosis by this compound and RSL3 follows a well-defined signaling cascade. A generalized experimental workflow to compare these two compounds is also presented.
Signaling pathway of GPX4 inhibition-induced ferroptosis.
Experimental workflow for comparing ferroptosis inducers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible and rigorous comparison of this compound and RSL3.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This assay quantifies the number of viable cells following treatment to determine the cytotoxic effects of the compounds.
Materials:
-
Cells of interest
-
96-well plates
-
This compound and RSL3
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of this compound and RSL3 in culture medium.
-
Treat cells with the compounds at various concentrations. Include vehicle control (DMSO) and a co-treatment group with the compound and Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.[13]
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
For CCK-8, add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[12]
-
For CellTiter-Glo, add the reagent to each well, incubate for 10 minutes, and measure luminescence.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
6-well plates or chamber slides
-
This compound and RSL3
-
C11-BODIPY™ 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound or RSL3 for a shorter time course (e.g., 6-24 hours).[12]
-
Towards the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[12][13]
-
Wash the cells with PBS.
-
For flow cytometry, harvest the cells and resuspend them in PBS for analysis. For fluorescence microscopy, image the stained cells directly.[12][14]
-
The probe fluoresces green upon oxidation, while the reduced form fluoresces red. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.[12]
Western Blot Analysis for GPX4
This technique is used to assess the levels of GPX4 protein following treatment, which can confirm target engagement.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and RSL3
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibody against GPX4 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with this compound or RSL3 for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[15]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and block with 5% non-fat milk or BSA.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[15]
Conclusion
Both this compound and RSL3 are potent inducers of ferroptosis through the direct inhibition of GPX4. While RSL3 is a more established tool in ferroptosis research, emerging data on this compound suggests it may offer high potency and potentially greater selectivity. The choice between these compounds will ultimately depend on the specific research question, the cellular context, and the desired experimental outcome. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and to further unravel the complex mechanisms of ferroptosis in health and disease.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPX4 inhibitor A16 | GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 10. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selective GPX4 Inhibitor Gpx4-IN-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Gpx4-IN-16, a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). The data presented herein facilitates an objective assessment of its performance against other commonly used GPX4 inhibitors, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Note: Publicly available data consistently refers to a compound named "Gpx4-IN-3" with the characteristics described. It is highly probable that "this compound" is a related compound or a less common synonym. This guide will proceed with the data available for Gpx4-IN-3 as a representative selective GPX4 inhibitor of this class.
Mechanism of Action and Classification
This compound (referred to as Gpx4-IN-3 in available literature) is classified as a direct covalent inhibitor of GPX4. It targets the active site of the GPX4 enzyme, leading to its inactivation. This inhibition disrupts the cellular antioxidant defense system, specifically the detoxification of lipid peroxides, which culminates in an iron-dependent form of programmed cell death known as ferroptosis. This mechanism of action makes GPX4 inhibitors a promising class of therapeutic agents, particularly in oncology, for targeting therapy-resistant cancers that exhibit a high dependency on GPX4 for survival.
In comparison, other well-known GPX4 inhibitors such as RSL3 and ML162 also act as direct covalent inhibitors. However, some studies suggest that their cellular effects may be partially mediated by off-target inhibition of Thioredoxin Reductase 1 (TXNRD1), a factor to consider when interpreting experimental outcomes. Another inhibitor, JKE-1674, functions as a prodrug that is converted intracellularly to a reactive nitrile oxide electrophile, which then covalently modifies GPX4.
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and its alternatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data for a comparative assessment.
Table 1: In Vitro GPX4 Enzymatic Inhibition
| Compound | Concentration (µM) | GPX4 Inhibition (%) |
| Gpx4-IN-3 | 1.0 | 71.7% [1] |
| RSL3 | 1.0 | 50.2% |
Table 2: Cellular Potency (IC50/EC50) in Cancer Cell Lines
| Compound | Cell Line | IC50/EC50 (µM) |
| Gpx4-IN-3 | HT1080 | 0.03 |
| 4T1 | 0.78[2] | |
| MCF-7 | 6.9[2] | |
| RSL3 | HT1080 | 0.1 |
| ML162 | BJeLR | ~0.02 |
| JKE-1674 | A673 | 0.01 |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and the cell line used.
Table 3: In Vivo Anti-Tumor Efficacy (4T1 Xenograft Model)
| Compound | Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) (%) |
| Gpx4-IN-3 | 15 | i.v., q2d x 5 | 33.2% [2] |
| Gpx4-IN-3 | 30 | i.v., q2d x 5 | 55.1% [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound and other GPX4 inhibitors are provided below.
GPX4 Enzymatic Inhibition Assay (Coupled-Enzyme Assay)
This assay indirectly quantifies GPX4 activity by monitoring the consumption of NADPH. GPX4 reduces a lipid hydroperoxide substrate, which oxidizes glutathione (GSH) to glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles GSSG to GSH, a process that consumes NADPH. The rate of decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
Protocol:
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
-
Add recombinant human GPX4 enzyme to the mixture.
-
Add the test inhibitor (e.g., this compound) at various concentrations or a vehicle control.
-
Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding generally increases the thermal stability of the target protein.
Protocol:
-
Treat cultured cells with the test compound or a vehicle control.
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble GPX4 in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the control indicates direct target engagement.[2]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.
Protocol:
-
Seed cells in a suitable culture plate.
-
Treat the cells with the GPX4 inhibitor, a positive control (e.g., RSL3), and a vehicle control for the desired duration. A ferroptosis inhibitor like Ferrostatin-1 can be used as a negative control.[2]
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells to remove the excess probe.
-
Acquire images using a fluorescence microscope or analyze the cells by flow cytometry, measuring both red and green fluorescence.
-
The ratio of green to red fluorescence intensity is quantified to determine the level of lipid peroxidation.[2]
Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to determine the cytotoxic effects of the inhibitors on cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo assay quantifies ATP, which is a marker of metabolically active cells.
Protocol (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
The inhibition of GPX4 is a critical event that initiates the ferroptosis cascade. GPX4 is a key enzyme in the antioxidant pathway that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). When GPX4 is inhibited by a compound like this compound, this protective mechanism is disabled. The resulting accumulation of lipid hydroperoxides, in the presence of iron, leads to a chain reaction of lipid peroxidation. This uncontrolled lipid peroxidation damages cellular membranes, ultimately leading to cell death by ferroptosis.
References
A Head-to-Head Comparison of Ferroptosis Inducers: Gpx4-IN-16, RSL3, and Erastin
For researchers, scientists, and drug development professionals navigating the burgeoning field of ferroptosis, the selection of an appropriate inducer is critical for robust and reproducible experimental outcomes. This guide provides an objective comparison of Gpx4-IN-16, a novel covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), against the well-established ferroptosis inducers RSL3 and Erastin. This comparison is supported by available experimental data to facilitate informed decisions in research and therapeutic development.
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. The central regulator of this process is GPX4, an enzyme that neutralizes lipid hydroperoxides. The inducers discussed herein, this compound, RSL3, and Erastin, all converge on the inhibition of GPX4, albeit through distinct mechanisms, leading to differences in their potency, specificity, and application.
Mechanism of Action: Direct vs. Indirect GPX4 Inhibition
Ferroptosis inducers are broadly categorized into two main classes based on their mechanism of action.
Class 1: Indirect GPX4 Inhibition (e.g., Erastin) Erastin acts by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane.[1][2] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH).[1][2] As GSH is an essential cofactor for GPX4's enzymatic activity, its depletion leads to the indirect inactivation of GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1]
Class 2: Direct GPX4 Inhibition (e.g., this compound and RSL3) In contrast, this compound and RSL3 belong to the class of direct GPX4 inhibitors.[1][3] These small molecules covalently bind to and inactivate GPX4, bypassing the need for GSH depletion.[1][3] This direct targeting offers a more immediate and often more potent method of inducing ferroptosis.
Below is a diagram illustrating the distinct signaling pathways of these ferroptosis inducers.
References
Genetic validation of Gpx4-IN-16's mechanism of action
Gpx4-IN-16 is a novel, covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) that leverages an indole (B1671886) nitroolefin scaffold to induce ferroptosis, an iron-dependent form of programmed cell death. Its mechanism of action is centered on the direct inactivation of GPX4, a crucial enzyme responsible for neutralizing lipid peroxides and preventing their cytotoxic accumulation. This direct inhibition leads to a surge in lipid reactive oxygen species (ROS), ultimately triggering cell death. The covalent nature of its interaction with GPX4 suggests a potentially durable and potent inhibitory effect.
The validation of this compound's engagement with its target has been confirmed through cellular thermal shift assays (CETSA), a method that assesses the thermal stability of a target protein upon ligand binding. This provides strong evidence that this compound directly interacts with GPX4 within the cellular environment.[1]
Comparison with Alternative GPX4 Inhibitors
This compound joins a growing arsenal (B13267) of GPX4 inhibitors, each with distinct chemical properties and mechanisms of action. A comparative overview with other prominent inhibitors is essential for researchers to select the most appropriate tool for their studies.
| Inhibitor | Class | Mechanism of Action | Key Features |
| This compound | Indole nitroolefin-based covalent inhibitor | Direct covalent inactivation of GPX4.[1] | Induces ferroptosis in urological cancer cells.[1] |
| RSL3 | Chloroacetamide-based covalent inhibitor | Direct covalent inactivation of GPX4.[2] | Well-characterized and widely used ferroptosis inducer. |
| ML162 | Chloroacetamide-based covalent inhibitor | Direct covalent inactivation of GPX4. | Potent inducer of ferroptosis. |
| Erastin | System Xc- inhibitor | Indirectly inhibits GPX4 by depleting glutathione (GSH), a necessary cofactor for GPX4 activity.[2] | Acts upstream of GPX4. |
| FIN56 | GPX4 degrader | Induces the degradation of GPX4 protein. | Offers an alternative mechanism to direct enzymatic inhibition. |
Experimental Data
Cell Viability Assays
This compound has demonstrated efficacy in reducing the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several urological cancer cell lines. While direct comparative studies in a broad panel of cell lines are not yet widely available, the existing data positions this compound as a potent inducer of cell death.
For comparison, the well-established GPX4 inhibitor, RSL3, has been extensively characterized in numerous cell lines, including the fibrosarcoma cell line HT-1080, which is a common model for ferroptosis studies.[2][3]
Experimental Protocols
GPX4 Enzymatic Activity Assay
A common method to determine the enzymatic inhibitory potential of compounds like this compound is a coupled-enzyme assay.
Principle: The activity of GPX4 is measured indirectly by coupling its reaction with glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH), which in turn is oxidized to glutathione disulfide (GSSG). GR then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm, is proportional to the GPX4 activity.
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, glutathione reductase, and NADPH.
-
Add the purified GPX4 enzyme and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Lipid Peroxidation Assay (C11-BODIPY)
This assay is crucial for validating that cell death induced by a GPX4 inhibitor is indeed mediated by the accumulation of lipid peroxides, a hallmark of ferroptosis.
Principle: The fluorescent probe C11-BODIPY™ 581/591 is a lipid-soluble dye that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Protocol Outline:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the GPX4 inhibitor (e.g., this compound) for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Thirty minutes before the end of the treatment, load the cells with the C11-BODIPY probe (typically 1-5 µM).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Quantify the shift in fluorescence from red to green to determine the extent of lipid peroxidation.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effect of the GPX4 inhibitor on cultured cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the GPX4 inhibitor (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizing the Mechanism of Action
To further elucidate the mechanism of this compound, the following diagrams illustrate the ferroptosis pathway and the experimental workflow for its validation.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Anti-Tumor Effects: A Comparative Guide to GPX4 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising strategy in cancer therapy. Central to this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. Consequently, inhibitors of GPX4 are of significant interest as potential anti-tumor agents.
While searches for the specific compound "Gpx4-IN-16" did not yield publicly available data on its anti-tumor effects, this guide provides a comparative overview of two well-characterized and widely used experimental compounds that target the GPX4 pathway: RSL3 , a direct GPX4 inhibitor, and Erastin , which indirectly inhibits GPX4 function. This guide will objectively compare their mechanisms, anti-tumor activities supported by experimental data, and provide standardized experimental protocols for their evaluation.
Comparative Analysis of RSL3 and Erastin
| Feature | RSL3 | Erastin |
| Target | Directly and covalently binds to the active site of GPX4. | Inhibits system Xc-, the cystine/glutamate antiporter. |
| Mechanism of Action | Direct inactivation of GPX4 enzymatic activity leads to an accumulation of lipid peroxides. | Inhibition of system Xc- depletes intracellular cysteine, a precursor for glutathione (GSH) synthesis. Reduced GSH levels lead to indirect inactivation of GPX4. |
| Mode of GPX4 Inhibition | Direct, Covalent Inhibitor | Indirect, via Glutathione Depletion |
In Vitro Anti-Tumor Activity
| Compound | Cell Line | IC50 | Key Findings |
| RSL3 | Glioblastoma cells | Not specified | Induced ferroptosis characterized by increased lipid ROS and decreased GPX4 expression.[1] |
| RSL3 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Combination with EGFR antibodies showed a synthetic inhibiting effect in resistant HNSCC cells.[2] |
| RSL3 | Prostate Cancer cells | 0.0001–10 μM | Iron supplementation significantly enhanced RSL3-induced ferroptosis and cancer cell death.[3] |
| Erastin | MDA-MB-231 (Breast Cancer) | ~40 µM | Induced both ferroptosis and apoptosis.[4] |
| Erastin | HGC-27 (Gastric Cancer) | ~6.23 µM (IC30) | Inhibited migration, invasion, and colony formation.[5] |
| Erastin | NCI/ADR-RES (Ovarian Cancer) | Not specified | Exhibited strong cytotoxicity and enhanced the effects of other chemotherapeutic agents.[6] |
In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosage | Key Findings |
| RSL3 | Glioblastoma xenograft | Not specified | Strongly inhibited tumor growth.[1] |
| RSL3 | Melanoma xenograft | 50 mg/kg | Significantly reduced tumor weight and size.[7] |
| RSL3 | Prostate Cancer xenograft | 40 mg/kg | Combination with iron supplementation showed the best therapeutic profile in reducing tumor volume.[3] |
| Erastin | B cell lymphoma xenograft | Not specified | Inhibited tumor growth with no adverse effects.[8] |
| Erastin | Adenocarcinoma xenograft | Not specified | Demonstrated a radiosensitizing effect, enhancing the efficacy of X-ray irradiation.[9] |
Signaling Pathways
The following diagram illustrates the distinct mechanisms by which RSL3 and Erastin induce ferroptosis through the GPX4 pathway.
Experimental Protocols
Below are generalized methodologies for key experiments to assess the anti-tumor effects of GPX4 pathway inhibitors.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., RSL3 or Erastin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 for a specified time.
-
Staining: Incubate the cells with BODIPY™ 581/591 C11 dye.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with increased green fluorescence.
Western Blot Analysis for GPX4 Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against GPX4 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Experimental Workflow
The following diagram outlines a typical workflow for the independent verification of a GPX4 inhibitor's anti-tumor effects.
This guide provides a framework for the independent verification and comparison of compounds targeting the GPX4 pathway. By employing standardized assays and a logical experimental workflow, researchers can robustly evaluate the anti-tumor potential of novel ferroptosis inducers.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gpx4-IN-16
For Immediate Implementation by Laboratory Personnel
This guide provides essential, immediate safety and logistical information for the proper disposal of Gpx4-IN-16, a Glutathione Peroxidase 4 (GPX4) inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. Given the nature of GPX4 inhibitors, it is prudent to handle this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves are required at all times.
-
Lab Coat: A lab coat or other protective garment must be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to shield from potential splashes or aerosols.
All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles[3].
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Empty vials that originally contained the compound.
-
Solvents and solutions containing this compound.
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the full chemical name, "this compound"[3].
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container. Ensure the container is compatible with the solvents used[1][3].
-
-
Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be separate from general laboratory traffic and have secondary containment to mitigate spills[1].
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[1][3]. Provide the EHS department with a complete and accurate inventory of the waste contents.
-
Spill Management
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill has generated dust or aerosols.
-
Contain and Clean: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent or cleaning agent, and collect all cleaning materials as hazardous waste[3].
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately[3].
Quantitative Data Summary
For safe handling and storage of this compound and similar compounds, refer to the following quantitative guidelines.
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | [4] |
| Storage Temperature (in Solvent) | -80°C (for up to 1 year) | [2] |
| Purity | ≥98% | [4] |
| Molecular Weight | 353.4 g/mol | [4] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work. All experimental protocols involving this compound should be conducted within a chemical fume hood. When preparing stock solutions, use appropriate solvents such as DMSO. To enhance solubility, the solution may be warmed to 37°C and sonicated. It is recommended to aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles.
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
